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Compound of Interest

Compound Name: N-Benzyl-1-oxy-isonicotinamide
CAS No.: 100724-08-1
Cat. No.: B2534644
Get Quote
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Executive Summary

N-Benzyl-1-oxy-isonicotinamide represents a critical structural scaffold in medicinal
chemistry, combining the pharmacophore features of isonicotinamide (anti-tubercular activity)
with a lipophilic benzyl moiety and a polar N-oxide functionality. The introduction of the N-oxide
group at the pyridine 1-position significantly alters the electrostatic landscape and hydrogen-
bonding capability compared to the parent N-benzylisonicotinamide.

This guide provides a rigorous workflow for the synthesis, crystallization, and X-ray structural
elucidation of this compound. It focuses on distinguishing the competitive supramolecular
synthons—specifically the interplay between the standard amide-amide dimer and the robust
N-oxide---amide interaction.

Chemical Identity & Structural Target[1][2][3][4][5]
o |[UPAC Name: 4-(benzylcarbamoyl)pyridine 1-oxide

¢ Molecular Formula: C
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o Key Structural Features:
o Pyridine N-oxide core: Acts as a strong hydrogen bond acceptor.
o Amide linker: Provides both donor (N-H) and acceptor (C=0) sites.

o Benzyl wing: Introduces conformational flexibility (torsion) and hydrophobic bulk.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and potential rotatable bonds critical for

conformational analysis.

Figure 1: Functional connectivity and crystallographic interest points of N-Benzyl-1-oxy-isonicotinamide.
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Experimental Protocol
Synthesis & Purification

To obtain diffraction-quality crystals, high purity (>99%) is required. The N-oxide is typically
synthesized via oxidation of the parent pyridine.

» Oxidation: Dissolve N-benzylisonicotinamide in DCM. Add m-chloroperoxybenzoic acid
(mCPBA, 1.2 eq) at 0°C. Stir at RT for 12h.

e Workup: Wash with sat. NaHCO
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to remove m-chlorobenzoic acid. Dry organic layer over MgSO

 Purification: Recrystallize crude solid from hot ethanol or purify via column chromatography
(MeOH:DCM gradient).

Crystallization Strategy

N-oxides are polar, while the benzyl group is lipophilic. A mixed-solvent system is necessary to
balance solubility and induce nucleation.

Method Solvent System Conditions Target Outcome

i Prisms or blocks
Slow Evaporation Methanol / Water (9:1)  Room Temp, dust-free _
(Hydrates possible)

High-quality
o Ethanol (solvent) /
Vapor Diffusion ) Closed chamber, 4°C anhydrous
Hexane (antisolvent)
needles/plates

60°C
Slow Cooling Acetonitrile Large single crystals
RT (0.5°C/min)

Data Collection (X-Ray Diffraction)

e Source: Mo K

(

A) is preferred to minimize absorption, though Cu K
is acceptable for small organic crystals.

o Temperature: Collect at 100 K using a cryostream. Low temperature reduces thermal motion
(ellipsoids) and improves high-angle resolution.

¢ Resolution: Aim for

A or better to resolve hydrogen atom positions for H-bond analysis.
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Structural Elucidation & Analysis
Crystallographic Refinement Workflow

The structure solution should follow the standard SHELX pipeline.

Raw Difiraction Data Figure 2: Crystallographic data processing pipeline.
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Key Geometrical Parameters

When analyzing the solved structure, compare your values against these standard ranges for

pyridine N-oxides and benzamides. Deviations

warrant detailed investigation.
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Typical Range (A / o
Parameter Atoms Significance

)

Characterizes the N-
oxide resonance.

N-O Bond Length N(Py)-O 1.30-1.34 A Significantly shorter
than single N-O bonds
(~1.40 A).

Indicates partial
Amide C-N C(=0)-N(H) 1.33-1.36 A double bond character

(resonance).

Defines the orientation

of the benzyl group

Torsion Angle C(Py)-C-N-C(Bz2) Variable ) )
relative to the amide
plane.

N-oxidation usually

Ring Planarity Pyridine Ring RMSD < 0.02 A maintains ring

planarity.

Supramolecular Synthons & Hydrogen Bonding

This is the most critical part of the analysis. In N-benzyl-1-oxy-isonicotinamide, two primary
H-bond acceptors compete: the Amide Oxygen and the N-Oxide Oxygen.

e Scenario A (Amide Homodimer): The classical

dimer formed by N-H---O=C interactions between two amide groups. This is common in
simple amides but often disrupted by strong acceptors.

o Scenario B (N-Oxide Catemer/Dimer): The N-oxide oxygen is a better acceptor than the
amide carbonyl. The likely motif is an N-H---O-N interaction, forming chains (

or

motifs) or bridged dimers.
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Analytical Directive: Check for the N-H::-:O(N-oxide) interaction first. In related structures (e.g.,
Nicotinamide N-oxide), the N-oxide oxygen dominates the H-bonding landscape, often
relegating the amide carbonyl to secondary interactions or weak C-H---O bonding.

Cheminformatics & Drug Design Implications
Electrostatic Potential (ESP)

The N-oxide group introduces a large dipole moment (~4.0 D). In the crystal lattice, this
manifests as strong directionality.

» Negative Potential: Concentrated on the N-oxide oxygen.

» Positive Potential: Concentrated on the Amide N-H and the ortho-protons of the pyridine ring.

Conformational Locking

The "benzyl wing" is not free-rotating in the solid state. It typically adopts a conformation that
maximizes

stacking between the electron-deficient pyridine ring and the electron-rich phenyl ring of an
adjacent molecule (T-shaped or parallel-displaced stacking).

Protocol for Interaction Analysis:
e Calculate Centroid-Centroid distances (

).[1]

o Look for distances

A

e Check for C-H[1][2][3]---

interactions between the methylene protons and the pyridine ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1-oxy-isonicotinamide-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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